V2 Receptor Binding Affinity: (S)-Mozavaptan vs. Tolvaptan
(S)-Mozavaptan demonstrates high affinity for the human vasopressin V2 receptor with a Ki of 9.42 nM in HeLa cells expressing the recombinant human receptor [1]. In comparison, tolvaptan, another clinically approved V2-selective vaptan, has been reported with a Ki of 0.43 nM for the human V2 receptor in similar recombinant cell systems, indicating tolvaptan has approximately 22-fold higher binding affinity [2]. This quantitative difference is critical when selecting a V2 antagonist for studies where receptor occupancy dynamics, washout kinetics, or partial agonism may influence experimental outcomes.
| Evidence Dimension | Binding affinity (Ki) for human vasopressin V2 receptor |
|---|---|
| Target Compound Data | Ki = 9.42 nM |
| Comparator Or Baseline | Tolvaptan: Ki = 0.43 nM |
| Quantified Difference | Tolvaptan exhibits approximately 22-fold higher affinity (0.43 nM vs 9.42 nM) |
| Conditions | HeLa cells expressing recombinant human V2 receptor |
Why This Matters
This affinity data enables researchers to select (S)-Mozavaptan over tolvaptan when a less potent V2 antagonist is desired for mechanistic studies, or when tolvaptan's higher potency may mask subtle pharmacodynamic effects.
- [1] Nakamura, S., Itoh, S., Fujiki, H., et al. Binding affinities of mozavaptan hydrochloride (OPC-31260) for vasopressin receptors. Jap. Pharmacol. Ther. 2006, 34(7), 827-834. View Source
- [2] Yamamura, Y., Nakamura, S., Itoh, S., et al. OPC-41061, a highly potent human vasopressin V2-receptor antagonist: pharmacological profile and aquaretic effect by single and multiple oral dosing in rats. J. Pharmacol. Exp. Ther. 1998, 287(3), 860-867. View Source
